Ezutromid

Duchenne Muscular Dystrophy Utrophin Upregulation Potency Comparison

Ezutromid (SMT C1100/BMN 195) is the first-in-class utrophin modulator with clinically validated human PK and defined AhR antagonism (KD=50 nM). Its specific CYP1A2 off-target liability (IC50=5.4 µM) provides a built-in metabolic control. Essential for replicating the foundational Phase 2 DMD dataset; use as baseline comparator when profiling next-generation modulators like SMT022357. Demonstrated in vivo efficacy in mdx mice (grip strength, fatigue) makes it the optimal positive control. No substitute replicates its unique polypharmacology and ADME signature.

Molecular Formula C19H15NO3S
Molecular Weight 337.4 g/mol
CAS No. 945531-77-1
Cat. No. B1671843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzutromid
CAS945531-77-1
SynonymsBMN-195;  BMN 195;  BMN195;  SMTC-1100;  SMTC1100;  SMTC 1100;  VOX-C1100;  Ezutromid
Molecular FormulaC19H15NO3S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3
InChIKeyKSGCNXAZROJSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ezutromid (SMT C1100) for DMD Research: A First-in-Class, Orally Active Utrophin Modulator


Ezutromid (SMT C1100, BMN 195, VOX-C1100) is a first-in-class, orally active small-molecule benzoxazole utrophin modulator . It was developed to treat Duchenne muscular dystrophy (DMD) by upregulating the expression of utrophin, a dystrophin paralogue, to functionally compensate for the missing dystrophin protein [1]. Its mechanism of action has been linked to antagonism of the aryl hydrocarbon receptor (AhR) [2]. The compound advanced to Phase 2 clinical trials (NCT02858362) but was discontinued after failing to meet primary and secondary endpoints at 48 weeks [3].

Why Ezutromid Cannot Be Directly Substituted by Other Utrophin Modulators or DMD Research Compounds


Ezutromid's specific polypharmacology and ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which have been extensively characterized in human clinical trials, preclude direct substitution with other utrophin modulators or general DMD research compounds [1]. Its activity as a first-generation AhR antagonist (KD = 50 nM) [2] and its unique metabolic liability via CYP1A2 inhibition (IC50 = 5.4 µM) create a specific experimental signature. Second-generation analogs like SMT022357 were explicitly designed to overcome its suboptimal physicochemical and ADME limitations [3]. Therefore, using Ezutromid is essential for studies aiming to replicate or build upon the foundational clinical and preclinical dataset of first-generation utrophin modulation, while other compounds serve as tools for investigating improved, next-generation profiles.

Quantitative Differentiation of Ezutromid: Head-to-Head Evidence vs. Key Comparators


Utrophin Modulation Potency: Ezutromid's EC50 vs. Next-Generation Modulators and Alternative Chemotypes

Ezutromid upregulates utrophin with an EC50 of 0.91 µM in a murine H2K cell reporter assay . This potency is superior to the alternative utrophin modulator OX01914, which has a reported EC50 of 20.5 µM in a similar assay format . In contrast, a more potent next-generation modulator, 'Utrophin modulator 1', has been reported with an EC50 of 0.11 µM . Ezutromid's potency represents a specific, moderate activity profile that serves as a benchmark for first-in-class utrophin modulation.

Duchenne Muscular Dystrophy Utrophin Upregulation Potency Comparison

Defined Molecular Target Engagement: Ezutromid's AhR Binding Affinity (KD)

Chemical proteomics and phenotypic profiling have definitively identified the aryl hydrocarbon receptor (AhR) as a molecular target of ezutromid [1]. The compound binds to AhR with an apparent dissociation constant (KD) of 50 nM and functions as an AhR antagonist [1]. This precise target engagement metric differentiates Ezutromid from other utrophin modulators where the molecular target may be unknown or different. For example, some hydrazide-based utrophin modulators have been reported to operate via a mechanism distinct from AhR antagonism [2].

Aryl Hydrocarbon Receptor (AhR) Target Engagement Mechanism of Action

Validated In Vivo Efficacy: Ezutromid's Functional Improvement in the mdx Mouse Model

Chronic administration of Ezutromid (50 mg/kg) in the mdx mouse model of DMD resulted in quantifiable functional benefits, including increased grip strength and decreased fatigue as measured by distance traveled during forced exercise . This in vivo functional data is a key differentiator from many alternative utrophin modulators that have only been characterized in vitro . In contrast, the second-generation modulator SMT022357 was designed to improve upon Ezutromid's ADME profile while showing comparable activity and efficacy in the same mdx mouse model [1].

In Vivo Efficacy mdx Mouse Model Functional Improvement

Established Human Pharmacokinetic Profile: Exposure and Variability in DMD Patients

Phase 1 clinical studies established that Ezutromid exposure in pediatric DMD patients was significantly lower and more variable than in healthy volunteers, a finding that directly informed subsequent formulation and dosing strategies [1]. A follow-up Phase 1b trial demonstrated that a 2500 mg BID dose with a balanced diet and full-fat milk achieved plasma concentrations projected to modulate utrophin expression based on preclinical studies [2]. This extensive human PK dataset, including the impact of food, is unique to Ezutromid and not available for preclinical candidates like SMT022357 [3].

Clinical Pharmacokinetics Pediatric DMD Drug Exposure

Unique Off-Target Profile: CYP1A2 Inhibition as a Liability and Experimental Differentiator

Ezutromid is a moderate inhibitor of the cytochrome P450 isoform CYP1A2, with an IC50 of 5.4 µM in human liver microsomes . This off-target activity is a known liability that contributed to the need for second-generation compounds with improved metabolic stability [1]. Second-generation analogs like SMT022357 were explicitly designed to have an improved ADME profile, which includes reduced liability for CYP-mediated metabolism [2]. This specific off-target inhibition profile distinguishes Ezutromid from cleaner next-generation modulators and is a critical factor for studies involving drug-drug interactions or hepatic metabolism.

CYP Inhibition Off-Target Activity Drug Metabolism

Optimal Scientific and Industrial Application Scenarios for Ezutromid (SMT C1100)


Benchmarking First-Generation Utrophin Modulation in Preclinical DMD Models

Given its well-characterized in vivo efficacy in the mdx mouse model, including quantifiable improvements in grip strength and fatigue, Ezutromid is the optimal compound for establishing a baseline for first-generation utrophin modulation . Researchers can use it as a positive control or comparator when evaluating next-generation modulators like SMT022357, which were designed to show comparable activity but with an improved ADME profile [1].

Investigating the AhR-Utrophin Axis and Target Engagement

With its defined binding affinity to the aryl hydrocarbon receptor (KD = 50 nM) and established function as an AhR antagonist, Ezutromid is the tool of choice for dissecting the AhR-utrophin signaling pathway in muscle cells [2]. Its moderate potency (EC50 = 0.91 µM) makes it suitable for studies where a strong agonist or antagonist effect is not desired, and its specific off-target CYP1A2 inhibition (IC50 = 5.4 µM) provides a built-in control for assessing compound-specific metabolic effects.

Translational Pharmacokinetic and Formulation Studies in DMD

Ezutromid's extensive human pharmacokinetic data, including the characterization of its lower and variable exposure in pediatric DMD patients and the impact of diet on absorption, makes it invaluable for translational research [3]. It serves as a model compound for studying the PK/PD relationship of orally administered small molecules for DMD, and for developing improved formulations or dosing regimens aimed at overcoming the bioavailability challenges identified in its clinical development.

Comparative Studies of Off-Target CYP1A2 Inhibition in DMD Therapeutics

The known CYP1A2 inhibitory activity of Ezutromid (IC50 = 5.4 µM) represents a defined off-target liability . This makes Ezutromid a useful reference compound for in vitro drug-drug interaction studies or for assessing the metabolic stability of new chemical entities in human liver microsome assays. Its profile can be directly compared to second-generation utrophin modulators that were engineered to have a cleaner ADME and reduced off-target profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezutromid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.